molecular formula C18H19N3O3 B2552661 N1-(3-acetamidophenyl)-N2-(2-methylbenzyl)oxalamide CAS No. 900000-63-7

N1-(3-acetamidophenyl)-N2-(2-methylbenzyl)oxalamide

Cat. No.: B2552661
CAS No.: 900000-63-7
M. Wt: 325.368
InChI Key: BWZWMAYOIMIZMB-UHFFFAOYSA-N
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Description

N1-(3-acetamidophenyl)-N2-(2-methylbenzyl)oxalamide is a synthetic oxalamide derivative of significant interest in scientific research, particularly within medicinal chemistry and neuroscience. Oxalamides are characterized by their strong hydrogen-bonding capacity and structural modularity, which makes them valuable scaffolds in the design of bioactive molecules . This compound features two distinct functional groups—a 3-acetamidophenyl moiety and a 2-methylbenzyl chain—that influence its overall physicochemical properties, solubility, and potential for target engagement . In research settings, oxalamide-based structures are frequently investigated for their potential interaction with neurological targets. While the specific profile of this compound is under investigation, related compounds are being explored as potent and selective inhibitors of ion channels, such as NaV1.8, which is a genetically and pharmacologically validated target for pain signal inhibition . Furthermore, structural analogs featuring acetamidophenyl groups are studied for their potential as monoamine oxidase (MAO) inhibitors, which is a relevant mechanism for antidepressant drug development . The presence of the aromatic acetamidophenyl group may facilitate interactions with enzyme active sites through π-π stacking and hydrogen bonding, while the aliphatic benzyl chain can contribute to hydrophobic interactions and influence membrane permeability . This product is provided for research use only (RUO). It is strictly not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[(2-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-12-6-3-4-7-14(12)11-19-17(23)18(24)21-16-9-5-8-15(10-16)20-13(2)22/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZWMAYOIMIZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(2-methylbenzyl)oxalamide typically involves the reaction of 3-acetamidophenylamine with 2-methylbenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Dissolve 3-acetamidophenylamine in anhydrous dichloromethane.

    Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.

    Step 3: Stir the reaction mixture at room temperature for 2 hours.

    Step 4: Add 2-methylbenzylamine to the reaction mixture and stir for an additional 4 hours.

    Step 5: Purify the product by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(2-methylbenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N1-(3-acetamidophenyl)-N2-(2-methylbenzyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-methylbenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares N1-(3-acetamidophenyl)-N2-(2-methylbenzyl)oxalamide with structurally or functionally related oxalamides, emphasizing substituent effects, biological activity, and regulatory status.

Structural Analogues in Flavor Chemistry
Compound Name Substituents (N1/N2) Key Features Regulatory Status
S336 (CAS 745047-53-4) N1: 2,4-Dimethoxybenzyl; N2: 2-(Pyridin-2-yl)ethyl High-potency umami agonist; used in sauces, snacks. Low CYP inhibition (<50% at 10 µM). Approved globally (FEMA 4233)
Target Compound N1: 3-Acetamidophenyl; N2: 2-Methylbenzyl Hypothesized umami potential but unconfirmed; acetamide may enhance solubility. No regulatory data available
S5456 N1: 2,3-Dimethoxybenzyl; N2: 2-(Pyridin-2-yl)ethyl Structurally similar to S336; moderate CYP3A4 inhibition (51% at 10 µM). Experimental stage

Key Findings :

  • Pyridinyl-ethyl substituents (e.g., in S336) correlate with flavor-enhancing efficacy, whereas 2-methylbenzyl in the target compound may reduce steric hindrance for receptor interactions .
Antiviral Oxalamides Targeting HIV Entry
Compound Name Substituents (N1/N2) Biological Activity IC50/EC50 (nM)
BNM-III-170 (CAS unlisted) N1: 4-Chloro-3-fluorophenyl; N2: (1R,2R)-2-(Guanidinomethyl)-5-(methylaminomethyl)-indenyl CD4-mimetic HIV entry inhibitor; enhances vaccine efficacy. Submicromolar potency
Compound 13 () N1: (1-Acetylpiperidin-2-yl)(thiazolyl)methyl; N2: 4-Chlorophenyl HIV-1 entry inhibitor; stereochemistry-dependent activity. Not reported
Target Compound N1: 3-Acetamidophenyl; N2: 2-Methylbenzyl No direct antiviral data; acetamide may mimic CD4-binding pharmacophores. N/A

Key Findings :

  • Chlorophenyl and fluorophenyl groups (e.g., in BNM-III-170) improve target specificity for HIV gp120, while 3-acetamidophenyl in the target compound could introduce hydrogen-bonding interactions with viral proteins .
  • Thiazolyl-methyl substituents (Compound 13) demonstrate the importance of heterocyclic moieties in antiviral activity, a feature absent in the target compound .
Cytochrome P450-Activated Inhibitors
Compound Name Substituents (N1/N2) CYP4F11 Activation SCD1 Inhibition
Compound 28 () N1: 3-Chloro-4-fluorophenyl; N2: 4-Methoxyphenethyl Yes Potent
Compound 29 () N1: 3-Chloro-4-methylphenyl; N2: 4-Methoxyphenethyl Yes Moderate
Target Compound N1: 3-Acetamidophenyl; N2: 2-Methylbenzyl Unstudied Unstudied

Key Findings :

  • 4-Methoxyphenethyl groups (e.g., in Compound 28) enhance metabolic activation by CYP4F11, whereas 2-methylbenzyl in the target compound may lack enzyme-specific recognition motifs .
  • Chloro and fluoro substituents improve lipophilicity and target engagement, contrasting with the polar acetamido group in the target compound .

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